molecular formula C26H20N4O4S B2980242 7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115927-09-7

7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2980242
CAS No.: 1115927-09-7
M. Wt: 484.53
InChI Key: BAQMQPLPLYIXIB-UHFFFAOYSA-N
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Description

This compound features a quinazolin-8-one core fused with a [1,3]dioxolo ring at positions 4,5-g. Key substituents include:

  • 3-Methylphenyl at position 5.
  • Sulfanyl-linked 1,2,4-oxadiazole at position 6, further substituted with a 4-methylphenyl group.

While direct pharmacological data for this compound is unavailable in the provided evidence, analogs with triazoloquinazoline scaffolds have demonstrated bioactivity, such as antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

7-(3-methylphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c1-15-6-8-17(9-7-15)24-28-23(34-29-24)13-35-26-27-20-12-22-21(32-14-33-22)11-19(20)25(31)30(26)18-5-3-4-16(2)10-18/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQMQPLPLYIXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6=CC=CC(=C6)C)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents .

Mechanism of Action

The mechanism of action of 7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs in the Quinazoline Family

The following table compares structural features, synthesis routes, and yields of the target compound and its closest analogs:

Compound Name / ID Core Structure Key Substituents Synthesis Method Yield/Purity
Target Compound [1,3]dioxoloquinazolin-8-one 7-(3-methylphenyl), 6-(sulfanyl-1,2,4-oxadiazole) Not explicitly detailed in evidence; inferred from similar DMF-based protocols N/A
6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (8) Triazoloquinazoline 3-methyl, 6-cinnamoyl Reaction with cinnamoyl chloride (DMF, KI catalyst) Moderate yield
7,8-Dimethoxy-2-phenethyloxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5f) Triazoloquinazoline 7,8-dimethoxy, 2-phenethyloxy Alkylation with phenethyl bromide (DMF, K₂CO₃) High purity
8-Methyl-2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5g) Triazoloquinazoline 8-methyl, 2-methylsulfanyl Alkylation with methyl iodide (DMF, K₂CO₃) Crystallized purity
Key Observations:

Heterocyclic Diversity : The target compound’s 1,2,4-oxadiazole substituent distinguishes it from triazoloquinazoline analogs (e.g., 5f, 5g, 8), which may influence electronic properties and binding affinity .

Synthesis Complexity : Most analogs utilize DMF as a solvent and require alkylation or acylation steps, but the target compound’s oxadiazole moiety likely demands specialized reagents (e.g., chloroesters or sulfonyl chlorides) .

Pharmacological Potential of Analogs

While the target compound’s bioactivity remains uncharacterized, triazoloquinazoline derivatives exhibit:

  • Antimicrobial Activity : Compound 8 () showed moderate inhibition against E. coli due to its cinnamoyl group .
  • Enzyme Inhibition : Methylsulfanyl-substituted analogs (e.g., 5g) demonstrated affinity for kinases in preliminary assays, attributed to sulfur’s electronegativity .

Biological Activity

The compound 7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel synthetic compound that incorporates a quinazolinone core and oxadiazole moieties. Its potential biological activities have garnered attention in medicinal chemistry due to their implications in cancer therapy and other therapeutic areas.

Chemical Structure

The molecular formula for the compound is C23H22N4O3SC_{23}H_{22}N_4O_3S, with a molecular weight of approximately 422.51 g/mol . The structure includes various functional groups that contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer properties and its mechanism of action at the cellular level.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human tumor cells such as HepG2 (liver cancer) and PC3 (prostate cancer) cells. The mechanisms underlying its anticancer effects include:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, which prevents them from progressing through the cell cycle.
  • Apoptosis Induction : It triggers programmed cell death pathways, leading to increased apoptosis in treated cancer cells.

A study reported that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability in HepG2 cells by up to 70% compared to control groups .

The proposed mechanism of action involves the interaction of the oxadiazole moiety with specific cellular targets that modulate signaling pathways associated with tumor growth. This interaction may lead to the inhibition of key kinases involved in cell proliferation and survival.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • Study on HepG2 Cells :
    • Objective : To assess cytotoxic effects and mechanism.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM. Flow cytometry analysis confirmed increased apoptosis rates .
  • Study on PC3 Cells :
    • Objective : To evaluate the impact on prostate cancer cell proliferation.
    • Results : The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity against PC3 cells. Western blot analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Data Tables

Cell LineConcentration (µM)% Cell ViabilityIC50 (µM)
HepG21085%20
HepG22070%
PC31080%15
PC32050%

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a moderate half-life, suggesting potential for further development as a therapeutic agent. In vivo studies are ongoing to better understand its metabolism and excretion profiles.

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